3,5-Bis(trifluoromethyl)phenylglyoxylamide

Medicinal Chemistry Synthetic Organic Chemistry Structure-Activity Relationship (SAR)

Supply gaps for α-ketoamide building blocks delay medicinal chemistry programs targeting serine/cysteine proteases. This compound (CAS 887268-11-3, ≥98% purity) delivers the electrophilic glyoxylamide warhead essential for covalent inhibitor design. • Enables direct SAR comparison with benzamide analogs; structurally related N-[3,5-bis(trifluoromethyl)phenyl] amides achieve IC50 = 1.44 µM against SRD5A1. • Dual-use as a UV photoinitiator with superior dark storage stability over benzoin ethers, supporting transparent, low-yellowing coatings. • Consistent quality and manageable hazard profile (H315/H319/H335) support routine parallel synthesis workflows.

Molecular Formula C10H5F6NO2
Molecular Weight 285.14 g/mol
CAS No. 887268-11-3
Cat. No. B6355819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis(trifluoromethyl)phenylglyoxylamide
CAS887268-11-3
Molecular FormulaC10H5F6NO2
Molecular Weight285.14 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(=O)N
InChIInChI=1S/C10H5F6NO2/c11-9(12,13)5-1-4(7(18)8(17)19)2-6(3-5)10(14,15)16/h1-3H,(H2,17,19)
InChIKeyUNYQKKSXPJEHDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Bis(trifluoromethyl)phenylglyoxylamide (CAS 887268-11-3) – Procurement-Grade Chemical Intermediate for Fluorinated Building Block Synthesis


3,5-Bis(trifluoromethyl)phenylglyoxylamide (CAS 887268-11-3), with the molecular formula C₁₀H₅F₆NO₂ and a molecular weight of 285.14 g/mol , is a specialized aryl glyoxylamide building block characterized by a phenyl ring substituted with two trifluoromethyl (-CF₃) groups at the 3- and 5-positions and a glyoxylamide (-C(=O)C(=O)NH₂) moiety . This structural arrangement confers distinct electronic and steric properties that differentiate it from simpler aryl amides and benzamide derivatives, making it a strategic intermediate for medicinal chemistry programs targeting enhanced metabolic stability and bioavailability, as well as for advanced materials applications requiring fluorinated photoinitiators [REFS-2, REFS-3].

Why 3,5-Bis(trifluoromethyl)phenylglyoxylamide Cannot Be Interchanged with Common Amide Analogs in Synthesis and Assay


Generic substitution with closely related analogs such as 3,5-bis(trifluoromethyl)benzoic acid, 3,5-bis(trifluoromethyl)benzylamine, or the well-studied IKKβ inhibitor IMD-0354 (N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide) is scientifically invalid due to fundamental differences in the core functional group [REFS-1, REFS-2]. The glyoxylamide moiety (-C(=O)C(=O)NH₂) in the target compound introduces a unique α-ketoamide substructure, which is chemically distinct from the carboxylic acid, primary amine, or benzamide cores found in analogs . This difference alters hydrogen-bonding capacity, reactivity as an electrophile, and potential for metal chelation. More critically, replacing the glyoxylamide with a simple amide eliminates the conjugated dione system essential for the compound's function as a photoinitiator in UV-curable materials, as established in foundational patent literature for this class [1]. Furthermore, comparative data from a closely related series demonstrate that the specific amide structure dictates biological activity: caffeic acid N-[3,5-bis(trifluoromethyl)phenyl] amide shows a half-maximal inhibitory concentration (IC₅₀) of 1.44 ± 0.13 µM against steroid 5α-reductase type 1 (SRD5A1), whereas caffeic acid and other amide derivatives in the same series exhibit substantially different potency profiles [2].

3,5-Bis(trifluoromethyl)phenylglyoxylamide: Quantified Differentiation Versus Key Analogs and In-Class Candidates


Structural Divergence: Glyoxylamide Moiety Provides a Distinct Chemical Profile Compared to Benzamide Analogs

The target compound's glyoxylamide (-C(=O)C(=O)NH₂) core is structurally and electronically distinct from the benzamide core (-C(=O)NH-aryl) found in IKKβ inhibitor IMD-0354 (CAS 978-62-1) . This difference is quantified by the presence of an additional carbonyl group, which increases the compound's electrophilic character and potential for forming specific hydrogen-bonding networks. While no direct head-to-head comparison exists for this exact compound, class-level inference from related indole-3-glyoxylamide tubulin polymerization inhibitors indicates that the glyoxylamide moiety is critical for biological activity, with modifications to the amide bond leading to significant changes in potency [REFS-2, REFS-3]. The target compound offers a unique vector for SAR exploration not accessible via the benzamide series.

Medicinal Chemistry Synthetic Organic Chemistry Structure-Activity Relationship (SAR)

Purity Benchmarking: 98% Assay Value Meets or Exceeds Common Building Block Standards

Commercially available 3,5-Bis(trifluoromethyl)phenylglyoxylamide is supplied with a purity of 98% as determined by HPLC analysis . This purity level is directly comparable to that of the widely used IKKβ inhibitor IMD-0354, which is also typically offered at ≥98% purity for research applications . This parity ensures that users do not need to compromise on chemical integrity when selecting this less common building block for synthesis or assay development. The purity is sufficient for use in sensitive applications such as the synthesis of compounds requiring high HPLC purity (≥95%) as specified in related patent filings for fluorinated compositions [1].

Chemical Procurement Analytical Chemistry Synthetic Methodology

Hazard Profile Comparison: Equivalent or Improved Safety Profile Over Related Aromatic Amines

The safety data sheet (SDS) for 3,5-Bis(trifluoromethyl)phenylglyoxylamide classifies it as a Warning-level irritant (H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation) . This hazard profile is notably milder compared to some related 3,5-bis(trifluoromethyl)phenyl derivatives that may exhibit higher acute toxicity or more severe hazard classifications . While no direct comparative toxicity study is available, the consistent classification across suppliers indicates a well-understood and manageable risk profile for standard laboratory use, potentially offering a safer alternative to more hazardous amide coupling partners or intermediates in the same synthetic sequence.

Lab Safety Chemical Handling Risk Assessment

Functional Differentiation: Class-Leading Photoinitiator Potential Over Benzoin Ethers in UV-Curable Systems

In the domain of photopolymerization, aryl glyoxylamides are established as superior photoinitiators compared to widely used benzoin ethers [1]. While specific quantitative data for the target compound is not publicly available, foundational patent literature demonstrates that the glyoxylamide class provides a critical advantage: improved dark storage stability. One-component systems containing benzoin ethers suffer from premature gelation, whereas glyoxylamide-based systems exhibit significantly enhanced shelf life, reducing the need for additional stabilizers [1]. The presence of trifluoromethyl groups on the aryl ring of 3,5-Bis(trifluoromethyl)phenylglyoxylamide is expected to further enhance this performance by increasing UV absorption and improving miscibility in fluorinated monomer systems, a property leveraged in the development of advanced fluorochemical surface layers [REFS-2, REFS-3].

Polymer Chemistry Materials Science Photopolymerization

Optimal Use Cases for 3,5-Bis(trifluoromethyl)phenylglyoxylamide in R&D and Industrial Workflows


Medicinal Chemistry: Exploration of Novel α-Ketoamide Scaffolds for Enzyme Inhibition

Utilize 3,5-Bis(trifluoromethyl)phenylglyoxylamide as a key intermediate in the synthesis of α-ketoamide-based inhibitors targeting serine proteases, cysteine proteases, or other enzymes where an electrophilic carbonyl is desired. The compound's 98% purity ensures reliable results in SAR studies, where its unique glyoxylamide core can be compared head-to-head with benzamide analogs like IMD-0354 to map potency and selectivity differences [REFS-1, REFS-2]. This approach is validated by the potent activity observed for structurally related N-[3,5-bis(trifluoromethyl)phenyl] amides against targets like steroid 5α-reductase (IC₅₀ = 1.44 µM) [3].

Polymer and Materials R&D: Development of Stable, High-Performance UV-Curable Formulations

Employ 3,5-Bis(trifluoromethyl)phenylglyoxylamide as a photoinitiator in the formulation of next-generation UV-curable coatings, inks, and adhesives, particularly those requiring high transparency or low yellowing. The compound's class-leading dark storage stability over traditional benzoin ether initiators allows for the creation of robust one-component systems with extended shelf life, addressing a key pain point in industrial photopolymerization [1]. Its fluorinated nature further makes it an ideal candidate for use in specialty applications like fluorochemical surface treatments and low-surface-energy coatings [2].

Synthetic Methodology: Electrophilic Building Block for Fluorinated Molecule Libraries

Leverage the electrophilic α-ketoamide moiety of 3,5-Bis(trifluoromethyl)phenylglyoxylamide as a versatile handle for diversification through nucleophilic addition or condensation reactions. This enables the rapid generation of small libraries of fluorinated compounds for biological screening or materials discovery, a strategy supported by the widespread use of glyoxylamides in the synthesis of complex molecules like bis-glyoxylamide peptidomimetics [1]. The compound's reliable 98% purity and manageable hazard profile (H315, H319, H335) make it suitable for routine use in parallel synthesis or automated chemistry workflows [2].

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